molecular formula C22H29N2O Br B195919 Fenpiverinium bromide CAS No. 125-60-0

Fenpiverinium bromide

Cat. No. B195919
CAS RN: 125-60-0
M. Wt: 417.4 g/mol
InChI Key: PMAHPMMCPXYARU-UHFFFAOYSA-N
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Description

Fenpiverinium bromide is an anticholinergic and antispasmodic compound . It is marketed as a combination drug with pitofenone hydrochloride and either nimesulide or metamizole in Eastern Europe and India to treat smooth muscle spasms and pain .


Molecular Structure Analysis

The molecular formula of Fenpiverinium bromide is C22H29BrN2O . The average mass is 417.383 Da and the monoisotopic mass is 416.146332 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Fenpiverinium bromide are not detailed in the sources, it’s important to note that Fenpiverinium bromide is an anticholinergic and antispasmodic compound . This suggests that it likely interacts with cholinergic receptors in the body, but the exact chemical reactions are not specified .


Physical And Chemical Properties Analysis

The molecular weight of Fenpiverinium bromide is 417.4 g/mol . The molecular formula is C22H29BrN2O . Unfortunately, the specific physical properties such as melting point, boiling point, and density were not found in the available sources .

Scientific Research Applications

1. Pain Management After Surgical Abdominal and Pelvic Operations

  • Application Summary: Fenpiverinium bromide, in combination with ketorolac tromethamine and pitofenone hydrochloride, has been studied for its efficacy in managing pain after surgical abdominal and pelvic operations .
  • Methods of Application: The study treatment was initiated with a parenteral form of the study drug for the first 24 hours, and then switched to an oral formulation .
  • Results: The aim of the study was to test the hypothesis that the combination was non-inferior (phase II) and superior (phase III) than ketorolac tromethamine monotherapy due to the additional relaxing effect of pitofenone and fenpiverinium on the smooth muscles of internal organs . The study also aimed to show that the combination is safe and well-tolerated in people who have pain after surgical abdominal and pelvic operations .

2. Treatment of Smooth Muscle Spasms and Pain

  • Application Summary: Fenpiverinium bromide is an anticholinergic and antispasmodic compound. It is marketed as a combination drug with pitofenone hydrochloride and either nimesulide or metamizole in Eastern Europe and India to treat smooth muscle spasms and pain .
  • Results: The combination with metamizole was removed from the market in Lithuania for safety reasons in 2000 .

3. Spectrophotometric Assay

  • Application Summary: A novel, simple, and sensitive spectrophotometric method for the assay of Fenpiverinium bromide has been developed .

In 2016, India banned the marketing of the combination with nimesulide along with 344 other combination drugs . The order was overturned in December and appealed by the Government in January 2017 .

In 2016, India banned the marketing of the combination with nimesulide along with 344 other combination drugs . The order was overturned in December and appealed by the Government in January 2017 .

Safety And Hazards

Fenpiverinium bromide can be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O.BrH/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAHPMMCPXYARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046484
Record name Fenpiverinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenpiverinium bromide

CAS RN

125-60-0
Record name Fenpiverinium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenpiverinium bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenpiverinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenpiverinium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENPIVERINIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36479UA8GL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
IM Savic, IMS Gajic, PS Sibinovic - Analytical Letters, 2020 - Taylor & Francis
… hydrochloride, and fenpiverinium bromide in the ternary … hydrochloride, and fenpiverinium bromide were between 1 … error was obtained for fenpiverinium bromide content in both …
Number of citations: 2 www.tandfonline.com
R Vijayalakshmi, S Anbazhagan - Research Journal of …, 2011 - indianjournals.com
… , we find some details of Fenpiverinium bromide but it did not … the low content of Fenpiverinium bromide in Spasgan® … the low content of Fenpiverinium bromide in Spasgan tablets. …
Number of citations: 1 www.indianjournals.com
N SV, SV Deshmane, KR Biyani - 2014 - indiandrugsonline.org
… and validated for the determination of fenpiverinium bromide and pitofenone HCl. Separation of … analysis of fenpiverinium bromide and pitofenone HCl in pharmaceutical formulations. …
Number of citations: 0 www.indiandrugsonline.org
R Vijayalakshmi, S Anbazhagan - Asian Journal of Research in …, 2011 - indianjournals.com
… HCl in presence of Fenpiverinium bromide of combined … sodium and Fenpiverinium bromide in tablet dosage forms. … PTF in presence of Fenpiverinium bromide. So we proposed …
Number of citations: 5 www.indianjournals.com
J Vojta, P Hanzlík, A Jedlička, P Coufal - Journal of Pharmaceutical and …, 2015 - Elsevier
… hydrochloride and fenpiverinium bromide. Paracetamol is a widely … of pitophenone hydrochloride and fenpiverinium bromide [3], … Impurities of fenpiverinium bromide were not taken …
Number of citations: 21 www.sciencedirect.com
SI Trutaev, YB Laryanovska, YY Shtrygol, EO Kovaliova - 2016 - dspace.nuph.edu.ua
… acid potassium salt, pitofenone hydrochloride, fenpiverinium bromide) worked out by PJSC “… hydrochloride, fenpiverinium bromide does not cause the increase in their acute toxicity. …
Number of citations: 6 dspace.nuph.edu.ua
LM Krasnykh, VV Smirnov… - Bulletin of the …, 2017 - vedomostincesmp.ru
… The pharmacokinetics of Ibuprofen/mono and Ibuprofen (pitofenone+fenpiverinium bromide) after single administration did not demonstrate any statistically significant differences, while …
Number of citations: 7 www.vedomostincesmp.ru
MN Sharov, ON Fishchenko, M Sharov… - …, 2010 - pediatria.orscience.ru
… Novigan is a combination of NSAID ibuprofen (400 mg), pitofenone hydrochloride, papaverin-like peripheral action spasmolytic, and fenpiverinium bromide, cholinolytic with central and …
Number of citations: 2 pediatria.orscience.ru
YV Chushkov, YV Chushkov - Pharmateca, 2011 - rjsvd.com
… The advantages of the treatment of dysmenorrhea with Novigan (ibuprofen + pitofenone hydrochloride + fenpiverinium bromide) over others NSAIDs are demonstrated: a rapid …
Number of citations: 17 rjsvd.com
GM Colpi, P Politi, S Sandri, F Fanciullacci… - Minerva Urologica e …, 1985 - europepmc.org
… Comparison between syntropium bromide (VAL 480) with ioscine n-butylbromide and with noramidopyrine-pitofenone-fenpiverinium bromide]. - Abstract - Europe PMC …
Number of citations: 2 europepmc.org

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